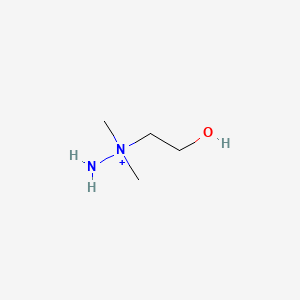![molecular formula C6H6N4 B1211954 1H-イミダゾ[4,5-c]ピリジン-4-アミン CAS No. 6811-77-4](/img/structure/B1211954.png)
1H-イミダゾ[4,5-c]ピリジン-4-アミン
概要
説明
1H-imidazo[4,5-c]pyridin-4-amine, also known as 1H-imidazo[4,5-c]pyridin-4-amine, is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-imidazo[4,5-c]pyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-imidazo[4,5-c]pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-imidazo[4,5-c]pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
中枢神経系薬
イミダゾピリジンはプリンと構造が似ていることから、中枢神経系(CNS)の潜在的な治療薬として研究されています。 これらの化合物は、GABA_A受容体の正のアロステリックモジュレーターとして同定されており、不安、不眠、てんかんなどの疾患の治療に役立つ可能性があります .
がん治療薬
イミダゾピリジンは、がん細胞の機能に不可欠な細胞経路に影響を与える能力を実証しています。これらの化合物は、プロトンポンプ阻害剤、アロマターゼ阻害剤、非ステロイド性抗炎症薬(NSAID)に開発されており、いずれもがん治療に役立ちます。 例えば、特定の誘導体は、乳がん、肺がん、前立腺がん細胞株に対して抗がん活性を示しています .
抗菌剤および抗ウイルス剤
イミダゾピリジン誘導体は、抗菌作用および抗ウイルス作用を含む、幅広い生物学的活性を有することが報告されています。 これは、感染症に対する新しい治療法の研究開発において、これらの化合物を貴重な存在にしています .
炎症調節剤
NSAID特性があるため、イミダゾピリジンは、体内の炎症反応を調節するためにも使用できます。 この用途は、慢性炎症性疾患の文脈において特に重要です .
光電子デバイスおよびセンサー
薬理学的可能性に加えて、イミダゾピリジン誘導体は、材料科学、特に光電子デバイスやセンサーの開発に使用されてきました。 これらの化合物の発光特性により、共焦点顕微鏡やイメージングへの応用に適しています .
Toll様受容体アゴニスト
1-ベンジル-2-ブチル-1H-イミダゾ[4,5-c]キノリン-4-アミンなどの特定のイミダゾピリジン骨格は、強力なヒトToll様受容体7(TLR7)アゴニストとして認識されています。 これらの化合物は、自然免疫応答を刺激し、ワクチン開発、特にアジュバントとしての可能性が探索されています .
作用機序
Target of Action
The primary target of 1H-imidazo[4,5-c]pyridin-4-amine is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system and plays a crucial role in the recognition of single-stranded RNA in endosomes, which is a common feature of viral genomes .
Mode of Action
1H-imidazo[4,5-c]pyridin-4-amine acts as a TLR7 agonist . It interacts with TLR7, triggering a cascade of immune responses. This interaction leads to the induction of interferon-alpha/beta (IFN-α/β) , which plays essential functions in the control of adaptive immunity .
Biochemical Pathways
The activation of TLR7 by 1H-imidazo[4,5-c]pyridin-4-amine leads to the activation of IKK-ε and TBK1 . These enzymes then activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Pharmacokinetics
The design and synthesis of bioisosteres, which 1h-imidazo[4,5-c]pyridin-4-amine is considered as one, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1H-imidazo[4,5-c]pyridin-4-amine plays a crucial role in several biochemical reactions. It has been identified as a potent agonist for Toll-like receptor 7 (TLR7), which is involved in the innate immune response . The interaction between 1H-imidazo[4,5-c]pyridin-4-amine and TLR7 leads to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines. Additionally, this compound has shown negligible activity on Toll-like receptor 8 (TLR8), highlighting its specificity .
Cellular Effects
The effects of 1H-imidazo[4,5-c]pyridin-4-amine on various cell types and cellular processes are profound. In immune cells, such as dendritic cells and macrophages, the activation of TLR7 by 1H-imidazo[4,5-c]pyridin-4-amine enhances the production of cytokines like interferon-alpha and interleukin-6 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, ultimately boosting the immune response. Furthermore, 1H-imidazo[4,5-c]pyridin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 1H-imidazo[4,5-c]pyridin-4-amine exerts its effects through specific binding interactions with TLR7. This binding triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins such as MyD88. The subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, results in the transcription of genes involved in the immune response . Additionally, 1H-imidazo[4,5-c]pyridin-4-amine has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-imidazo[4,5-c]pyridin-4-amine have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to 1H-imidazo[4,5-c]pyridin-4-amine can lead to sustained activation of immune cells and continuous production of cytokines
Dosage Effects in Animal Models
The effects of 1H-imidazo[4,5-c]pyridin-4-amine vary with different dosages in animal models. At low doses, the compound effectively activates the immune response without causing significant adverse effects . At higher doses, 1H-imidazo[4,5-c]pyridin-4-amine can induce toxicity, manifesting as inflammation and tissue damage . Determining the optimal dosage that maximizes therapeutic benefits while minimizing toxicity is critical for the potential clinical application of this compound.
Metabolic Pathways
1H-imidazo[4,5-c]pyridin-4-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of 1H-imidazo[4,5-c]pyridin-4-amine is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, 1H-imidazo[4,5-c]pyridin-4-amine is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and therapeutic efficacy. Studies have shown that 1H-imidazo[4,5-c]pyridin-4-amine preferentially accumulates in immune cells, enhancing its immunomodulatory effects .
Subcellular Localization
The subcellular localization of 1H-imidazo[4,5-c]pyridin-4-amine plays a significant role in its activity and function. The compound is primarily localized in endosomes, where it interacts with TLR7 . This localization is facilitated by specific targeting signals and post-translational modifications that direct 1H-imidazo[4,5-c]pyridin-4-amine to endosomal compartments. The endosomal localization is crucial for the activation of TLR7 and the subsequent immune response.
特性
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHBFMZVCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218305 | |
| Record name | 3-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-77-4 | |
| Record name | 3-Deazaadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-imidazo[4,5-c]pyridin-4-amine derivatives interact with their biological targets and what are the downstream effects?
A1: Research indicates that certain 1H-imidazo[4,5-c]pyridin-4-amine derivatives act as potent and selective agonists of Toll-like receptor 7 (TLR7) []. TLR7 is a key receptor involved in the innate immune response, particularly in recognizing single-stranded RNA from viruses. Upon activation by agonists like these derivatives, TLR7 initiates a signaling cascade that ultimately leads to the production of interferons, particularly IFN-α/β []. These interferons play a crucial role in antiviral immunity by inhibiting viral replication and modulating the adaptive immune response.
Q2: What is the impact of structural modifications on the activity and selectivity of 1H-imidazo[4,5-c]pyridin-4-amine derivatives towards TLR7?
A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications within the 1H-imidazo[4,5-c]pyridin-4-amine scaffold influence TLR7 activity and selectivity []. For instance, introducing a benzyl group at the N1 position and a butyl group at the C2 position of the core structure, along with an amine group at the C4 position, resulted in a compound with pure TLR7 agonistic activity and negligible activity on the closely related TLR8 []. Further modifications at the N6 position significantly impacted potency, with electron-rich substituents generally enhancing TLR7 activation. Interestingly, direct aryl-aryl linkages at the C6 position abolished activity, while introducing a benzyl or phenethyl linker at this position restored TLR7 agonism []. These findings highlight the importance of specific structural features in dictating the interaction of these compounds with TLR7 and their functional outcomes.
Q3: Can you describe a synthetic route for the preparation of 1H-imidazo[4,5-c]pyridin-4-amines?
A3: One synthetic approach involves a two-step process starting with the formation of a 4-phenoxy-1H-imidazo[4,5-c]pyridine intermediate []. This intermediate is then subjected to an amination reaction, where the phenoxy group is replaced with an amine group, yielding the desired 1H-imidazo[4,5-c]pyridin-4-amine compound []. The specific reaction conditions and reagents employed can vary depending on the desired substitution pattern on the final compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)












![2-[[4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B1211895.png)
